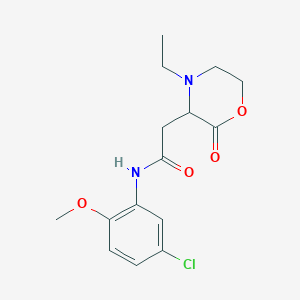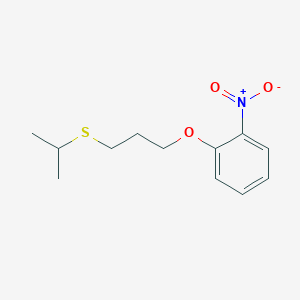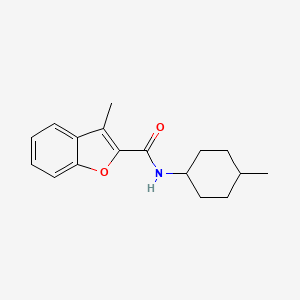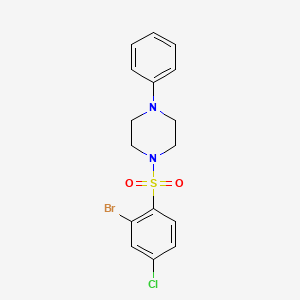![molecular formula C17H18N2OS B4712809 N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide](/img/structure/B4712809.png)
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide
Descripción general
Descripción
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a thiophene ring, and a butanamide moiety. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often involves solvent-free reactions. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is favored due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of cyanoacetamides can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyanoacetamides include phenyl isothiocyanate, phenacyl bromide, and triethylamine. For example, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole derivatives .
Aplicaciones Científicas De Investigación
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide involves its interaction with molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and biological activity. The compound can form intermediates that react with nucleophilic reagents, leading to the formation of various biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide include other cyanoacetamides and thiophene derivatives. Examples include:
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide .
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyano group and a thiophene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-4-5-15(20)19-17-14(10-18)16(12(3)21-17)13-8-6-11(2)7-9-13/h6-9H,4-5H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQHOKXSNFICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)C2=CC=C(C=C2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-METHYL-3-PHENYL-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4712731.png)

![1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(2-NITROPHENYL)-1-ETHANONE](/img/structure/B4712747.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4712762.png)
![ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4712767.png)

![N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4712777.png)

![N-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4712787.png)


![5-{[(2-methylbenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4712817.png)

![ethyl 4-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B4712823.png)
